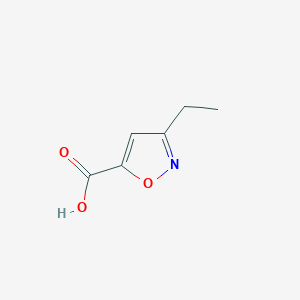






















|
REACTION_CXSMILES
|
[CH2:1]([C:9]([O:11]C(C)(C)C)=[O:10])[O:2]CC[Si](C)(C)C.NC1N=[N:19][C:20]2[C:21]=1N=[CH:23][CH:24]=2.NC1N=NC2C=1N=CC=2.CN(C=O)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CN(C=O)C.Cl.CCN(C(C)C)C(C)C.C[C@H]1CN2CCC[C@H]2CN1C(Cl)=O>CN(C=O)C.O1CCOCC1.C(Cl)Cl.CC(N(C)C)=O>[CH2:24]([C:20]1[CH:21]=[C:1]([C:9]([OH:11])=[O:10])[O:2][N:19]=1)[CH3:23] |f:2.3,4.5.6|
|


|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[C@@H]1N(C[C@H]2N(C1)CCC2)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
SEM-Boc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC[Si](C)(C)C)C(=O)OC(C)(C)C
|
|
Name
|
aminopyrrolopyrazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1N=NC=2C1N=CC2
|
|
Name
|
3-ethylisoxazole-5-carboxylic acid DMF
|
|
Quantity
|
320 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
SEM-Boc
|
|
Quantity
|
320 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC[Si](C)(C)C)C(=O)OC(C)(C)C
|
|
Name
|
aminopyrrolopyrazole DMF
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1N=NC=2C1N=CC2.CN(C)C=O
|
|
Name
|
TEA
|
|
Quantity
|
40 μL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
HATU DMF
|
|
Quantity
|
160 μL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F.CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
were stirred at 60° C. for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixtures
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The solvents and volatiles from the tubes were removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
To the residue were added 1 mL of EtOAc and 1 mL of 2M aqueous NaOH
|
|
Type
|
STIRRING
|
|
Details
|
the covered test tube was vigorously shaken until all residues
|
|
Type
|
DISSOLUTION
|
|
Details
|
have dissolved
|
|
Type
|
STIRRING
|
|
Details
|
the mixtures are completely homogenized
|
|
Type
|
CUSTOM
|
|
Details
|
to separate completely
|
|
Type
|
CUSTOM
|
|
Details
|
The supernatant organic layer (EtOAc layer) of each test tube was transferred into its corresponding receiving tube
|
|
Type
|
ADDITION
|
|
Details
|
EtOAc (0.5 mL) was added to the tube
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted the organic layers after the agitation of the mixtures
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent (EtOAc) and volatiles from the receiving tube were removed in vacuo until they
|
|
Type
|
CUSTOM
|
|
Details
|
were dry
|
|
Type
|
STIRRING
|
|
Details
|
the mixtures were stirred at room temperature for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent, volatiles and HCl from the tube were removed in vacuo
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=NOC(=C1)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |